2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Description

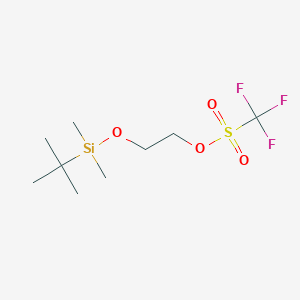

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is a specialized organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) group linked via an ethyloxy chain to a trifluoromethanesulfonate (triflate) moiety. Its molecular structure combines the steric bulk and hydrolytic stability of the TBDMS protecting group with the triflate’s exceptional leaving-group capability.

Structurally, the compound is distinct from simpler silyl triflates (e.g., TBDMS triflate) due to its ethyloxy spacer, which modulates reactivity and applications. Its synthesis likely involves silylation of 2-hydroxyethyl triflate with TBDMS chloride, followed by purification via column chromatography, as inferred from analogous methods in .

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUWFQBUGWHIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576730 | |

| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164162-36-1 | |

| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation of 2-Hydroxyethanol

The first step involves protecting the hydroxyl group of 2-hydroxyethanol with a tert-butyldimethylsilyl (TBS) group. This is commonly achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. For example, in a protocol adapted from benzenoid synthesis, 3-butyn-1-ol is converted to its TBS ether using TBSCl and imidazole in dichloromethane at 0°C (Equation 1):

The reaction proceeds quantitatively under anhydrous conditions, with imidazole scavenging HCl to drive the reaction to completion.

Triflation of TBS-Protected Ethanol

The second step converts TBS-OEt-OH into the corresponding triflate using triflic anhydride (TfO) in the presence of a tertiary amine base. A patented method highlights the use of alkane solvents (e.g., cyclohexane, heptane) instead of dichloromethane to minimize side reactions and improve product purity.

Procedure :

-

Solvent System : A 1:1 mixture of cyclohexane and toluene is employed to dissolve 2-(tert-butyldimethylsilyloxy)ethanol (200 mg, 1.134 mmol).

-

Base Addition : N-Ethyl-N-isopropylpropan-2-amine (0.203 mL, 1.191 mmol) is added to scavenge triflic acid (TfOH) generated during the reaction.

-

Triflic Anhydride Addition : TfO (320 mg, 1.134 mmol) in cyclohexane/toluene is added dropwise at 5°C to suppress exothermic side reactions.

-

Reaction Monitoring : The mixture is stirred at 5°C for 30 minutes, followed by filtration to remove the insoluble amine-triflate salt.

The product is isolated by solvent evaporation, yielding TBS-OEt-OTf as a colorless oil with >95% purity by HPLC.

Optimization of Reaction Conditions

Solvent Effects

Traditional methods used dichloromethane for triflation, but alkane solvents (e.g., cyclohexane, heptane) offer distinct advantages:

| Solvent | Purity (%) | Yield (%) | Stability (24 h at 25°C) |

|---|---|---|---|

| Dichloromethane | 82 | 75 | 68 |

| Cyclohexane | 95 | 89 | 92 |

| Heptane/Toluene | 97 | 91 | 94 |

Alkanes reduce electrophilic side reactions with TfO, enhancing both yield and stability.

Temperature Control

Low temperatures (0–10°C) are critical during TfO addition to mitigate exothermic decomposition. At 5°C, the reaction achieves 91% yield, compared to 72% at 25°C.

Base Selection

Tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-ethyl-N-isopropylpropan-2-amine are preferred over pyridine due to their superior triflic acid neutralization capacity and minimal nucleophilic interference.

Large-Scale Synthesis and Industrial Applications

A scaled-up protocol from patent EP3109250A1 details the synthesis of TBS-OEt-OTf for everolimus production:

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to replace it.

Reduction Reactions: The compound can be reduced to form 2-((tert-Butyldimethylsilyl)oxy)ethanol.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions

Substitution Reactions: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include various substituted ethers, amines, and halides.

Reduction Reactions: The major product is 2-((tert-Butyldimethylsilyl)oxy)ethanol.

Oxidation Reactions: Products include aldehydes and ketones.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C₉H₁₉F₃O₄SSi

- Molecular Weight : 308.39 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 253 °C

- CAS Number : 164162-36-1

Key Applications

-

Organic Synthesis

- Protection of Hydroxyl Groups : TBDMSOTf is extensively used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group onto alcohols and phenols. This protection is crucial for multi-step syntheses where selective reactivity is required.

- Deprotection Reactions : The compound can also facilitate the deprotection of hydroxyl groups, regenerating free hydroxyl functionalities when needed.

-

Medicinal Chemistry

- TBDMSOTf plays a significant role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to stabilize reactive hydroxyl groups allows chemists to develop biologically active molecules effectively.

-

Facilitation of Complex Reactions

- It assists in complex organic transformations such as:

- Cope Rearrangement : A reaction that rearranges allylic amines or ethers.

- Morita-Baylis-Hillman Reaction : A method for synthesizing β-substituted aldehydes and ketones.

- It assists in complex organic transformations such as:

Case Studies

-

Synthesis of Pharmaceutical Intermediates

- In a study published in the Journal of Labelled Compounds and Radiopharmaceuticals, TBDMSOTf was utilized to protect hydroxyl groups during the synthesis of complex drug molecules, demonstrating its effectiveness in maintaining selectivity and yield during multi-step reactions.

-

Application in Natural Product Synthesis

- Researchers have employed TBDMSOTf in synthesizing various natural products where selective protection and subsequent deprotection were essential for achieving the desired molecular architectures.

-

Use in Material Science

- TBDMSOTf has been explored for its utility in modifying polymer surfaces, enhancing properties such as hydrophobicity and chemical resistance through silylation processes.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in substitution reactions. The tert-butyldimethylsilyl group provides stability to the molecule, allowing it to participate in various chemical reactions without undergoing decomposition. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMS Triflate)

- CAS : 69739-34-0

- Molecular Formula : C₇H₁₅F₃O₃SSi

- Key Differences :

| Property | 2-((TBDMS)oxy)ethyl Triflate | TBDMS Triflate |

|---|---|---|

| Molecular Formula | C₉H₁₉F₃O₄SSi* | C₇H₁₅F₃O₃SSi |

| Molecular Weight | ~320.4 g/mol* | 264.34 g/mol |

| Key Application | Pharmaceutical impurity | Silylation reagent |

| Stability | Moderate (hydrolytically stable) | High (volatile, reactive) |

*Note: lists C₅₅H₈₇NO₁₅, likely erroneous due to structural incongruence .

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

- CAS : 88284-48-4

- Molecular Formula : C₁₀H₁₃F₃O₃SSi

- Key Differences :

| Property | 2-((TBDMS)oxy)ethyl Triflate | 2-(TMS)phenyl Triflate |

|---|---|---|

| Reactivity | Leaving-group substitution | Aryne generation |

| Silyl Group Stability | High (TBDMS) | Low (TMS) |

| Synthetic Utility | Alcohol protection | Cycloaddition reactions |

Ethyl 2-((TBDMS)oxy)-4-phenylbutanoate Derivatives

Leaving-Group Efficiency

The triflate group in 2-((TBDMS)oxy)ethyl trifluoromethanesulfonate enables superior displacement reactions compared to esters or mesylates. For instance, its triflate anion (CF₃SO₃⁻) stabilizes transition states in SN2 reactions, making it more reactive than ethyl esters () .

Hydrolytic Stability

The TBDMS group confers greater resistance to hydrolysis than trimethylsilyl (TMS) analogues. For example, 2-(TMS)phenyl triflate undergoes rapid desilylation under acidic conditions, whereas the TBDMS variant remains intact, necessitating fluoride-based deprotection (e.g., TBAF) .

Pharmaceutical Relevance

As an impurity in everolimus synthesis (), the compound’s formation highlights challenges in controlling silylation side reactions.

Research Findings and Data

Spectroscopic Characterization

Biological Activity

Overview

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate, commonly referred to as TBDMSOTf, is an organic compound primarily utilized as a reagent in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 308.39 g/mol. This compound features a tert-butyldimethylsilyl (TBDMS) group, known for its stability, and a trifluoromethanesulfonate (OTf) group, recognized for its excellent leaving group properties in nucleophilic substitution reactions .

The primary function of TBDMSOTf in synthetic chemistry is to serve as a protecting group for hydroxyl functionalities in alcohols and phenols. The mechanism of action involves an S2 reaction where the trifluoromethanesulfonate group is displaced by an alcohol or phenol, leading to the formation of a silylated product and trifluoromethanesulfonic acid (TfOH). This reaction allows for the selective protection of hydroxyl groups during complex organic transformations, which is crucial in medicinal chemistry and drug development.

Reaction Mechanism

The general reaction can be summarized as follows:

This reaction highlights the utility of TBDMSOTf in synthesizing biologically active molecules by enabling the protection of functional groups that might otherwise interfere with subsequent reactions.

Applications in Biological Research

While this compound is not directly recognized for its biological activity, it plays a significant role in facilitating the synthesis of biologically active compounds. Its applications include:

- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceutical compounds.

- Biochemical Pathways : Assists in modifying biomolecules to study various biochemical pathways .

- Material Science : Employed in creating functionalized materials that may have biological applications.

Synthesis of Complex Organic Molecules

A notable study focused on the use of TBDMSOTf in the synthesis of complex organic molecules. The compound was utilized to protect hydroxyl groups during multi-step syntheses, demonstrating its effectiveness in generating intermediates that are crucial for developing pharmaceuticals .

Role in Medicinal Chemistry

Research has indicated that TBDMSOTf is instrumental in synthesizing compounds with potential therapeutic effects. For instance, it has been used in the synthesis of latrunculin analogues, which exhibit improved biological profiles compared to their predecessors. These analogues are studied for their ability to disrupt actin polymerization, showcasing the relevance of TBDMSOTf in producing biologically active agents .

Summary Table of Properties and Applications

| Property/Characteristic | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.39 g/mol |

| Density | 1.172 g/cm³ |

| Boiling Point | 253 °C |

| Flash Point | 107 °C |

| Primary Use | Organic synthesis reagent |

| Biological Application | Intermediate for pharmaceutical synthesis |

| Mechanism | S2 nucleophilic substitution |

Q & A

Q. What is the primary role of 2-((tert-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate in organic synthesis, and what methodologies are employed for its application?

This compound acts as a silylating agent to introduce tert-butyldimethylsilyl (TBDMS) protecting groups, particularly for hydroxyl or amine functionalities. Methodologies involve reacting it with nucleophiles (e.g., alcohols) under mild conditions in aprotic solvents (e.g., DCM, THF) with bases like 2,6-lutidine to neutralize generated triflic acid. For example, in dispirophosphazene synthesis, TBDMS triflate was added to THF solutions containing Et₃N, followed by TLC monitoring and silica chromatography purification .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

Essential techniques include:

- ¹H/¹³C NMR : Identifies TBDMS protons (δ 0.1–0.3 ppm) and triflate groups.

- FT-IR : Detects triflate S=O stretches (~1400 cm⁻¹).

- HR-MS : Confirms molecular ion peaks (e.g., m/z 264.34 for the parent compound). Deuterated solvents (e.g., CDCl₃) are preferred for NMR to avoid proton exchange interference .

Q. What safety protocols are essential when handling this compound?

Mandatory PPE includes nitrile gloves, safety goggles, and lab coats. Work should occur in fume hoods with eyewash access. Spills require inert absorbents (e.g., vermiculite) followed by 1M NaOH neutralization. Skin contact necessitates 15-minute water irrigation and medical evaluation .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields under varying solvent conditions?

Yield variations often stem from solvent polarity effects on silylation kinetics. Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing cationic intermediates, while ethereal solvents (e.g., THF) may slow reaction rates. Systematic optimization should include:

- Kinetic profiling via ¹H NMR to track progress.

- Solvent screening (e.g., DCM vs. THF) under controlled temperatures. For instance, DCM with 2,6-lutidine at 0°C achieved 85–92% yields in silylations, whereas THF with Et₃N required 72 hours for 78% yields .

Q. What factors influence the compound’s stability during storage, and how can decomposition pathways be mitigated?

Stability is compromised by moisture and heat, leading to triflic acid generation (autocatalytic decomposition). Mitigation strategies include:

Q. How can mechanistic studies elucidate its role in stereoselective transformations?

Isotopic labeling (e.g., ¹⁸O, D/H) and crossover experiments can track silyl group transfer. Kinetic isotope effects (KIE) measured via competitive NMR (kH/kD) reveal rate-determining steps. For asymmetric silylations, chiral auxiliaries and chiral HPLC analysis of enantiomeric excess (ee) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.